![molecular formula C13H14BrN3OS B2858758 4-bromo-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)thiophene-2-carboxamide CAS No. 2034452-33-8](/img/structure/B2858758.png)
4-bromo-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)thiophene-2-carboxamide
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Overview
Description
“4-bromo-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)thiophene-2-carboxamide” is a chemical compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Molecular Structure Analysis
The molecular structure of “4-bromo-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)thiophene-2-carboxamide” includes an imidazole ring, a thiophene ring, a bromine atom, and a cyclopropyl group . The Inchi Code for this compound is 1S/C6H7BrN2/c7-5-3-8-6 (9-5)4-1-2-4/h3-4H,1-2H2, (H,8,9) .Scientific Research Applications
Synthesis Techniques and Applications
The exploration of thiophene and imidazole derivatives highlights a variety of synthesis techniques and potential applications in scientific research. For instance, compounds with cyclopropane and thiophene motifs have been synthesized and evaluated for their antimicrobial and antioxidant activities, indicating their potential in drug discovery and chemical biology. These compounds exhibit profound antioxidant potential and remarkable antibacterial properties, suggesting their utility in developing new therapeutic agents (K. Raghavendra et al., 2016).
Chemical Transformations and Reactivity
The synthesis of imidazolyl dithiocarbamates and their reactions with phenacyl bromides to afford S-alkylation products, leading to cyclization under basic conditions to form imidazole-4-carboxamides, showcases the chemical reactivity and transformation capabilities of these compounds. This demonstrates their versatility in chemical synthesis, providing a foundation for the development of novel heterocyclic compounds with potential pharmaceutical applications (O. S. El′tsov et al., 2011).
Antimicrobial and Antifungal Properties
The antimicrobial and antifungal screening of thiophene derivatives highlights their significant potential as agents against bacterial and fungal pathogens. This is particularly relevant in the search for new treatments for infectious diseases, where resistance to existing drugs is a growing concern. Compounds demonstrating remarkable activity against bacterial strains, especially gram-negative bacteria such as E. coli, and some fungi, underscore the importance of these derivatives in medicinal chemistry (Y. Mabkhot et al., 2017).
Computational Studies and Molecular Design
The synthesis and characterization of polyamides containing imidazole, along with the exploration of intramolecular hydrogen bonding and constitutional isomerism, illustrate the integration of computational studies in the design and development of new materials. These studies provide insights into the molecular structure and properties of the compounds, facilitating the design of materials with tailored properties for specific applications (Kevin J. Bouck & P. G. Rasmussen, 1993).
Future Directions
properties
IUPAC Name |
4-bromo-N-[2-(2-cyclopropylimidazol-1-yl)ethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3OS/c14-10-7-11(19-8-10)13(18)16-4-6-17-5-3-15-12(17)9-1-2-9/h3,5,7-9H,1-2,4,6H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQQWIARSFFXCRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=CN2CCNC(=O)C3=CC(=CS3)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)thiophene-2-carboxamide |
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